2,2,2',3,3',4,4',5,5,5',6,6'-Dodecafluoro-2,5-dihydro-1,1'-biphenyl
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Overview
Description
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl: is a highly fluorinated biphenyl derivative. This compound is characterized by the presence of twelve fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated biphenyls. The extensive fluorination imparts unique characteristics such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl typically involves multiple steps of fluorination. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of specialized fluorination reactors that allow for precise control over reaction parameters. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts, such as metal fluorides, can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the extensive fluorination generally makes it resistant to many oxidative and reductive agents.
Coupling Reactions: It can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed, though the reaction conditions need to be carefully controlled.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
Scientific Research Applications
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with high thermal and chemical stability.
Biology: The compound’s inertness and stability make it useful in biological studies, particularly in the development of fluorinated probes and imaging agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its ability to enhance the stability and bioavailability of drugs.
Industry: The compound is used in the production of high-performance polymers, coatings, and lubricants. Its low surface energy makes it ideal for applications requiring non-stick and anti-corrosive properties.
Mechanism of Action
The mechanism by which 2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. This can affect molecular recognition, binding affinity, and overall reactivity. The compound’s stability and inertness also play a role in its mechanism of action, making it resistant to degradation and reactive under specific conditions.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: This compound has ten fluorine atoms and shares similar properties but with slightly lower thermal and chemical stability.
2,2’,3,3’,4,4’,5,5’,6,6’-Octafluorobiphenyl: With eight fluorine atoms, this compound is less fluorinated and thus has different reactivity and stability profiles.
2,2’,3,3’,4,4’,5,5’-Hexafluorobiphenyl: This compound has six fluorine atoms and exhibits distinct chemical behavior compared to more heavily fluorinated biphenyls.
Uniqueness
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
57020-22-1 |
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Molecular Formula |
C12F12 |
Molecular Weight |
372.11 g/mol |
IUPAC Name |
1,2,3,3,4,6,6-heptafluoro-5-(2,3,4,5,6-pentafluorophenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12F12/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)12(23,24)10(20)9(19)11(2,21)22 |
InChI Key |
HSLNQGQBUWXOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(C(=C(C2(F)F)F)F)(F)F)F |
Origin of Product |
United States |
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